molecular formula C10H11F3O B062127 3-(4-(Trifluoromethyl)phenyl)propan-1-ol CAS No. 180635-74-9

3-(4-(Trifluoromethyl)phenyl)propan-1-ol

Cat. No.: B062127
CAS No.: 180635-74-9
M. Wt: 204.19 g/mol
InChI Key: RDCHJYSYGXHSQF-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethyl)phenyl)propan-1-ol: is an organic compound with the molecular formula C10H11F3O . It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanol chain. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(4-(Trifluoromethyl)phenyl)propan-1-ol involves the addition reaction between 4-(Trifluoromethyl)benzaldehyde and hydroxypropanone under acidic conditions . This reaction typically requires a catalyst and is conducted at controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required standards for purity and quality.

Chemical Reactions Analysis

Types of Reactions: 3-(4-(Trifluoromethyl)phenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

3-(4-(Trifluoromethyl)phenyl)propan-1-ol serves as an important intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group is particularly useful in modifying the properties of synthesized compounds, enhancing their biological activity or stability.

Research indicates that this compound may interact with various biological systems:

  • Enzyme Interactions: It has been studied for its potential to interact with cytochrome P450 enzymes, which are vital for drug metabolism. This interaction can influence the pharmacokinetics of drugs.
  • Neuroprotective Effects: Preliminary studies suggest that it may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases by reducing apoptosis in neuronal cells.

Pharmacological Studies

The compound is being explored for its therapeutic potential:

  • Drug Development: Modifications to the trifluoromethyl group can lead to derivatives with enhanced pharmacological properties, making it a candidate for developing new drugs targeting various diseases .
  • Toxicological Assessments: Understanding its safety profile is crucial, especially regarding dosage effects observed in animal models where higher doses have shown toxicity.

Case Study 1: Neuroprotection

In vitro studies demonstrated that this compound significantly reduced apoptosis rates in cerebellar granule neurons when compared to control groups. This suggests its potential role in neuroprotective therapies.

Case Study 2: Enzymatic Activity

Research utilizing recombinant E. coli strains showed that the compound acts as an effective substrate for carbonyl reductases, facilitating high yields of desired products. This highlights its utility in biocatalysis and synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its reactivity and allows it to participate in various chemical reactions. The compound can interact with enzymes and receptors, leading to changes in biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzyl alcohol
  • 3-(Trifluoromethyl)phenylpropan-1-ol
  • 4-(Trifluoromethyl)phenylpropan-1-amine

Uniqueness: 3-(4-(Trifluoromethyl)phenyl)propan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of scientific research and industrial applications.

Biological Activity

3-(4-(Trifluoromethyl)phenyl)propan-1-ol, a compound with the empirical formula C10H11F3O and a molecular weight of 204.19 g/mol, has garnered interest due to its unique structural features, particularly the trifluoromethyl group attached to a phenyl ring and a propanol chain. This article explores the biological activity of this compound, synthesizing available research findings, potential therapeutic applications, and related case studies.

Chemical Structure and Properties

The trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability. Such properties are critical for enhancing bioavailability and efficacy in therapeutic contexts. The structure can be represented as follows:

3 4 Trifluoromethyl phenyl propan 1 ol\text{3 4 Trifluoromethyl phenyl propan 1 ol}

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit interactions with various biological receptors and enzymes. These interactions can modulate numerous biochemical pathways, which may lead to significant cellular effects.

  • Receptor Interaction : Compounds containing trifluoromethyl groups have been shown to enhance binding affinity to certain receptors, potentially increasing their pharmacological effects.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in critical metabolic pathways, suggesting that this compound might exhibit similar properties.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their respective biological activities:

Compound NameCAS NumberSimilarity IndexNotable Biological Activity
3-(Trifluoromethyl)phenylacetone180635-74-90.91Inhibits specific enzyme pathways
3-(Trifluoromethyl)benzaldehyde191155-81-40.88Exhibits anti-inflammatory properties
2-(4-(Trifluoromethyl)phenyl)ethanol2968-93-60.88Modulates neurotransmitter uptake
2-(3-(Trifluoromethyl)phenyl)ethanol455-01-60.88Potential antidepressant effects

Study on Trifluoromethyl Compounds

A study highlighted the enhanced potency of fluorinated compounds in inhibiting serotonin uptake, suggesting that structural modifications like those found in this compound could lead to improved therapeutic profiles against conditions such as anxiety and depression .

In Vivo Studies

In vivo studies on analogs of this compound have indicated significant neuroprotective effects, particularly in models of seizure disorders. For instance, compounds with similar trifluoromethyl substitutions showed a marked reduction in seizure frequency in animal models .

Synthesis Methods

The synthesis of this compound typically involves several methods that enhance yield and purity. Recent advancements include microwave-assisted synthesis techniques that reduce reaction times while maintaining high selectivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-(trifluoromethyl)phenyl)propan-1-ol, and how do reaction conditions affect yield and purity?

Answer: The synthesis of this compound typically involves:

  • Grignard Reaction : Reacting 4-(trifluoromethyl)benzyl magnesium bromide with ethylene oxide, followed by hydrolysis to yield the alcohol .
  • Cross-Coupling : Suzuki-Miyaura coupling of 3-bromopropan-1-ol with 4-(trifluoromethyl)phenylboronic acid under palladium catalysis .
  • Reduction : Catalytic hydrogenation of 3-(4-(trifluoromethyl)phenyl)propanal using NaBH₄ or LiAlH₄ .

Key Factors Influencing Yield/Purity :

  • Temperature : Higher temperatures (80–100°C) improve cross-coupling efficiency but may increase side reactions.
  • Catalyst Loading : Pd(PPh₃)₄ at 2–5 mol% optimizes Suzuki reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization ensures >95% purity .

Q. Which spectroscopic methods are optimal for characterizing this compound, and what key spectral features confirm its structure?

Answer:

  • ¹H NMR : Signals at δ 1.80–2.10 ppm (CH₂ groups), δ 3.65–3.85 ppm (OH-bearing CH₂), and δ 7.40–7.70 ppm (aromatic protons adjacent to CF₃) .
  • ¹⁹F NMR : A singlet at δ -62 to -64 ppm confirms the CF₃ group .
  • IR Spectroscopy : Broad O-H stretch (~3300 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 218 (M⁺) and fragments at m/z 145 (C₆H₄CF₃⁺) .

Validation : Compare with reference spectra from databases like PubChem or EPA DSSTox .

Advanced Research Questions

Q. How can researchers address discrepancies in the reported reactivity of this compound across different substitution reactions?

Answer: Discrepancies may arise due to:

  • Steric Effects : The bulky CF₃ group hinders nucleophilic attack at the benzylic position.
  • Electronic Effects : CF₃ withdraws electrons, deactivating the aromatic ring but polarizing the C-O bond in the alcohol.

Methodological Strategies :

  • Kinetic Studies : Compare reaction rates under varying conditions (e.g., solvent polarity, temperature) .
  • Computational Modeling : DFT calculations to map transition states and identify rate-limiting steps.
  • Isotopic Labeling : Use D₂O or ¹⁸O to trace hydroxyl group participation in reactions .

Example : Substitution with acyl chlorides shows lower yields than amino derivatives due to steric hindrance .

Q. What role does the trifluoromethyl group play in modulating the compound's interactions with biological targets, and how can this be systematically studied?

Answer: The CF₃ group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~2.8) .
  • Metabolic Stability : Resists oxidative degradation compared to non-fluorinated analogs.
  • Target Binding : Forms strong van der Waals interactions with hydrophobic enzyme pockets .

Experimental Approaches :

  • SAR Studies : Synthesize analogs with Cl, CH₃, or H substituents and compare bioactivity .
  • Crystallography : Resolve X-ray structures of the compound bound to enzymes (e.g., STAT3) to map binding motifs .
  • Fluorescence Polarization : Quantify binding affinity changes in CF₃ vs. non-CF₃ derivatives .

Case Study : STAT3 inhibitors with CF₃ show 10-fold higher potency than non-fluorinated analogs due to enhanced target engagement .

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-6,14H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCHJYSYGXHSQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625664
Record name 3-[4-(Trifluoromethyl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180635-74-9
Record name 3-[4-(Trifluoromethyl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In an inert atmosphere, 3-(4-Trifluoromethyl-phenyl)-propionic acid (10 g, 45.8 mmol) was dissolved in anhydrous THF (250 ml) and cooled to 0° C. followed by the addition of a 1 M solution of borane in THF (69 ml, 69 mmol). Stirring was continued at 0° C. for 1 h and 16 h at rt followed by slow addition of methanol (100 ml) and water (100 ml). The organic solvents were evaporated under reduced pressure. The remaining water phase was extracted with DCM (3×100 ml) and the combined organic layers were washed with brine (100 ml), dried over magnesium sulfate, filtered and concentrated in vacuo. The crude residue was purified by flash chromatography (silicagel, DCM/methanol=9/1 to give 9.25 g (99%) of 3-(4-Trifluoromethyl-phenyl)-propan-1-ol. LC-MS: tR=0.89 min; [M+H]+=no ionisation.
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10 g
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250 mL
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Synthesis routes and methods II

Procedure details

To an ice-cooled homogeneous solution of 4-(trifluoromethyl)hydrocinnamic acid (9.800 g; 44.918 mmol) in anhydrous THF (250 ml) was added dropwise a solution of 1M BH3.THF (67.4 ml; 67.4 mmol) over 20 min. The resulting homogeneous solution was further stirred at 0° C., under nitrogen, for 1 h, and then at rt for 14 h. The colorless homogeneous reaction mixture was cooled to 0° C., and MeOH (100 ml) was carefully added followed by water (100 ml). MeOH and THF were then removed under vacuum. After extraction with DCM (3×100 ml), the combined organic extracts were washed with brine (100 ml), dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. The crude was purified by FC (DCM/MeOH=9/1) to give the pure product 3-(4-trifluoromethyl-phenyl)-propan-1-ol as a colorless oil which was further dried under HV (9.180 g; 100%). LC-MS: tR=0.89 min.; [M+H]+: no ionisation.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(4-(Trifluoromethyl)phenyl)propan-1-ol
3-(4-(Trifluoromethyl)phenyl)propan-1-ol
3-(4-(Trifluoromethyl)phenyl)propan-1-ol
3-(4-(Trifluoromethyl)phenyl)propan-1-ol
3-(4-(Trifluoromethyl)phenyl)propan-1-ol
3-(4-(Trifluoromethyl)phenyl)propan-1-ol

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